4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol
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Overview
Description
4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydrazone linkage, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can be utilized in catalysis and other applications. Additionally, the aromatic rings can participate in π-π interactions, enhancing its binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-[(E)-{[4-Anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]phenol
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
Uniqueness
What sets 4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol apart from similar compounds is its unique combination of a pyrimidine ring and a hydrazone linkage. This structure provides distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-23(30)13-10-19(24(16)31)15-26-29-25-27-21(17-6-4-3-5-7-17)14-22(28-25)18-8-11-20(32-2)12-9-18/h3-15,30-31H,1-2H3,(H,27,28,29)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQMMCLCDWYHTM-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1O)/C=N/NC2=NC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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